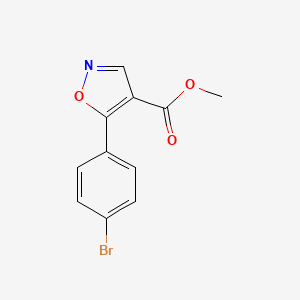![molecular formula C17H12Br4N4O4 B15087265 N'~1~,N'~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide](/img/structure/B15087265.png)
N'~1~,N'~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’~1~,N’~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features two 3,5-dibromo-2-hydroxyphenyl groups attached to a propanedihydrazide backbone through methylene bridges. The presence of bromine atoms and hydroxyl groups in its structure contributes to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide typically involves the condensation reaction between 3,5-dibromo-2-hydroxybenzaldehyde and propanedihydrazide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N’~1~,N’~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’~1~,N’~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in targeting drug-resistant cancer cells.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N’~1~,N’~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The compound’s ability to chelate metal ions also plays a role in its biological activity, affecting various molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’~1~,N’~3~-dimethyl-N’~1~,N’~3~-bis(phenylcarbonothioyl)propanedihydrazide (Elesclomol): Known for its proapoptotic activity through the induction of oxidative stress.
N’~1~,N’~3~-bis[(E)-(1-pyridyl)methylidene]-1,3-propanediamine: Used in electrochemical studies and as a self-assembled monolayer on electrodes.
Uniqueness
N’~1~,N’~3~-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]propanedihydrazide is unique due to the presence of bromine atoms and hydroxyl groups, which enhance its reactivity and potential applications in various fields. Its ability to generate ROS and chelate metal ions distinguishes it from other similar compounds, making it a promising candidate for further research and development.
Eigenschaften
Molekularformel |
C17H12Br4N4O4 |
|---|---|
Molekulargewicht |
655.9 g/mol |
IUPAC-Name |
N,N'-bis[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C17H12Br4N4O4/c18-10-1-8(16(28)12(20)3-10)6-22-24-14(26)5-15(27)25-23-7-9-2-11(19)4-13(21)17(9)29/h1-4,6-7,28-29H,5H2,(H,24,26)(H,25,27)/b22-6+,23-7+ |
InChI-Schlüssel |
YNYAWKKMXHWPCG-RLPPIGNGSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1/C=N/NC(=O)CC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O)O)Br)Br |
Kanonische SMILES |
C1=C(C=C(C(=C1C=NNC(=O)CC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


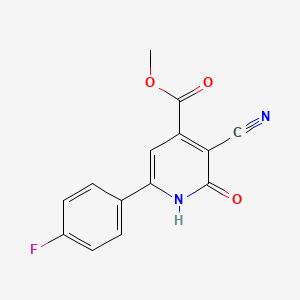
![N'-[(E)-1-(4-hydroxyphenyl)propylidene]-2-pyrazinecarbohydrazide](/img/structure/B15087190.png)
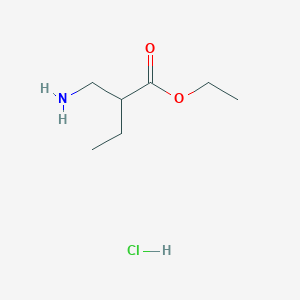

![N-cyclohexyl-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15087212.png)
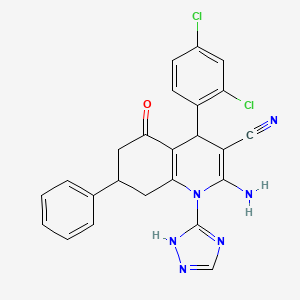
![N'-[(E)-1H-indol-3-ylmethylidene]-5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B15087220.png)
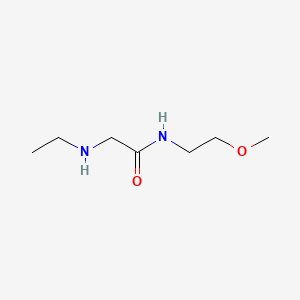
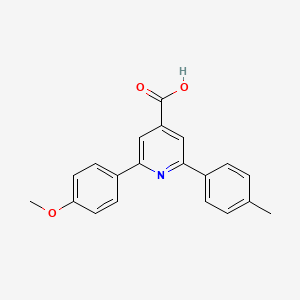
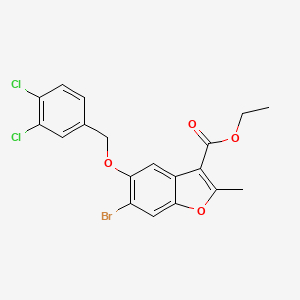
![2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-nonyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B15087250.png)


